molecular formula C10H8O3 B13931960 5-hydroxy-4-phenylfuran-2(5H)-one CAS No. 78920-11-3

5-hydroxy-4-phenylfuran-2(5H)-one

Cat. No.: B13931960
CAS No.: 78920-11-3
M. Wt: 176.17 g/mol
InChI Key: XXWIUGNNANJILR-UHFFFAOYSA-N
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Description

5-Hydroxy-4-phenylfuran-2(5H)-one is a heterocyclic organic compound with a furan ring structure It is characterized by the presence of a hydroxyl group at the 5th position and a phenyl group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-4-phenylfuran-2(5H)-one typically involves the reaction of 4-phenylfuran-2(5H)-one with an appropriate oxidizing agent to introduce the hydroxyl group at the 5th position. Common oxidizing agents used in this reaction include hydrogen peroxide and potassium permanganate. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the hydroxyl group without affecting the phenyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-4-phenylfuran-2(5H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be further oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form this compound derivatives.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophilic reagents such as bromine or chlorine.

Major Products Formed

    Oxidation: Formation of 5-oxo-4-phenylfuran-2(5H)-one.

    Reduction: Formation of reduced derivatives of this compound.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

5-Hydroxy-4-phenylfuran-2(5H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-hydroxy-4-phenylfuran-2(5H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The phenyl group can also interact with hydrophobic regions of proteins and other biomolecules, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Hydroxy-3,4-dimethyl-5-pentyl-2(5H)-furanone
  • 5-Hydroxy-5-(trichloromethyl)dihydrofuran-2,3-diones

Uniqueness

5-Hydroxy-4-phenylfuran-2(5H)-one is unique due to the presence of both a hydroxyl group and a phenyl group, which confer distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

78920-11-3

Molecular Formula

C10H8O3

Molecular Weight

176.17 g/mol

IUPAC Name

2-hydroxy-3-phenyl-2H-furan-5-one

InChI

InChI=1S/C10H8O3/c11-9-6-8(10(12)13-9)7-4-2-1-3-5-7/h1-6,10,12H

InChI Key

XXWIUGNNANJILR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC2O

Origin of Product

United States

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